Torin 2
CAS No.: 1223001-51-1
Cat. No.: VC0545604
Molecular Formula: C24H15F3N4O
Molecular Weight: 432.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 1223001-51-1 |
---|---|
Molecular Formula | C24H15F3N4O |
Molecular Weight | 432.4 g/mol |
IUPAC Name | 9-(6-aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2-one |
Standard InChI | InChI=1S/C24H15F3N4O/c25-24(26,27)17-2-1-3-18(11-17)31-22(32)9-6-16-13-29-20-7-4-14(10-19(20)23(16)31)15-5-8-21(28)30-12-15/h1-13H,(H2,28,30) |
Standard InChI Key | GUXXEUUYCAYESJ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)C5=CN=C(C=C5)N)C(F)(F)F |
Canonical SMILES | C1=CC(=CC(=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)C5=CN=C(C=C5)N)C(F)(F)F |
Appearance | Solid powder |
Chemical Structure and Properties
Torin 2, chemically identified as 9-(6-Amino-3-pyridinyl)-1-[3-(trifluoromethyl)phenyl]-benzo[h]-1,6-naphthyridin-2(1H)-one, belongs to the class of pyridoquinolines . It is characterized by its unique molecular structure that includes 3-(trifluoromethyl)phenyl and 6-aminopyridin-3-yl substituents at positions 1 and 9 of the benzo[h] naphthyridin-2-one backbone, respectively .
Physicochemical Properties
The physicochemical properties of Torin 2 contribute to its effectiveness as a pharmaceutical compound:
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₄H₁₅F₃N₄O | |
Molecular Weight | 432.4 g/mol | |
Physical State | Lyophilized powder | |
Solubility | Soluble in DMSO | |
Purity | ≥98% (commercial preparations) |
Torin 2 was specifically developed through systematic medicinal chemistry efforts to improve upon the pharmacological and solubility properties of its predecessor, Torin 1 . The structural modifications incorporated into Torin 2 have resulted in enhanced potency, selectivity, and pharmacokinetic properties that make it more suitable for potential therapeutic applications .
Mechanism of Action
Torin 2 functions primarily as an ATP-competitive inhibitor of mTOR, a highly conserved serine/threonine protein kinase that serves as a central regulator of cell growth, survival, and autophagy . The compound exhibits exceptional potency against mTOR, with biochemical assays revealing an IC₅₀ value of 2.1 nM .
mTOR Inhibition and Selectivity
Biochemical and cellular assays have demonstrated that Torin 2 inhibits mTORC1-dependent T389 phosphorylation on S6K (RPS6KB1) with an EC₅₀ of 250 picomolar, which represents approximately 800-fold selectivity for cellular mTOR versus phosphoinositide 3-kinase (PI3K) . This high degree of selectivity distinguishes Torin 2 from many other inhibitors in its class and contributes to its potential utility as both a research tool and therapeutic agent .
PIKK Family Kinase Inhibition
Beyond its primary activity against mTOR, Torin 2 also exhibits potent inhibitory effects against other members of the PIKK family:
This broad inhibitory profile against PIKK family kinases distinguishes Torin 2 from its predecessor Torin 1, which primarily inhibited ATR, mTOR, and DNA-PK . The inhibition of these additional kinases, particularly Ataxia Telangiectasia Mutated (ATM), Ataxia Telangiectasia and Rad3-related (ATR), and DNA-dependent protein kinase (DNA-PK), sensitizes cells to irradiation and contributes to the compound's potential utility in cancer treatment .
Binding Mode
Molecular modeling studies based on the mTOR/Torin 2 crystal structure have revealed important details about the binding mode of the compound . The cyclopropyl end of the molecule is solvent-exposed, while various parts of the structure form hydrogen bonds with specific amino acid residues in the mTOR binding pocket, including Asn 1417, Asp 1301, Lys 1298, and Val 1357 . These interactions contribute to the high affinity and selectivity of Torin 2 for its target.
Biological Activities
Torin 2 exhibits a range of biological activities that make it particularly interesting as both a research tool and a potential therapeutic agent. These activities are primarily mediated through its inhibition of mTOR signaling, which leads to diverse cellular effects.
Effects on mTOR Signaling
Similar to Torin 1 but unlike other reported mTOR inhibitors, Torin 2 inhibits mTOR kinase and mTORC1 signaling activities in a sustained manner, suggesting a slow dissociation from the kinase . Treatment of cancer cells with Torin 2 for 24 hours results in a prolonged block in negative feedback and consequent T308 phosphorylation on Akt . These effects are associated with strong growth inhibition in vitro .
Autophagy Induction
Torin 2 has been observed to induce autophagy, a cellular process in which components of the cell are degraded and recycled . This autophagy-inducing effect may contribute to the compound's anti-cancer properties, as autophagy modulation has been recognized as a potential strategy in cancer therapy .
TFEB Activation
Indirect activation and nuclear translocation of Transcription Factor EB (TFEB) through Torin 2 inhibition of mTORC1 has been observed with an EC₅₀ of approximately 1.6 nM . TFEB is a master regulator of lysosomal biogenesis and autophagy, which further supports the role of Torin 2 in modulating autophagy.
Anti-Cancer Properties
Torin 2 has demonstrated significant anti-cancer properties across multiple experimental systems, including in vitro cell culture models and in vivo animal models.
In Vitro Anti-Proliferative Activity
Torin 2 displays dramatic anti-proliferative activity across a panel of cancer cell lines . This is likely mediated through its potent inhibition of mTOR signaling, which plays a critical role in regulating cell growth and proliferation. In non-small cell lung cancer (NSCLC) cells, Torin 2 has been shown to inhibit proliferation through negative feedback regulation of Akt/mTOR signaling and induction of autophagy .
Effects on EGFR-TKI Resistant Non-Small Lung Cancer
Research has indicated that Torin 2 could effectively inhibit the proliferation of NSCLC cells that have developed resistance to epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKI) . This suggests a potential therapeutic application for Torin 2 in addressing a significant challenge in lung cancer treatment, where resistance to EGFR-targeted therapies frequently emerges.
Pharmacokinetic Properties
The pharmacokinetic (PK) properties of Torin 2 and its derivatives have been evaluated in various model systems to assess their potential for therapeutic development.
Oral Bioavailability
Torin 2 has been described as orally available, which is an important characteristic for potential therapeutic applications . This property allows for more convenient administration compared to compounds that require parenteral delivery.
Laboratory Usage
Torin 2 is commercially available for research purposes, with specific guidelines for its preparation and use in laboratory settings.
Experimental Usage
In experimental settings, Torin 2 is typically used at concentrations ranging from 10 to 1,000 nM for 1-24 hours, although working concentrations and treatment durations can vary depending on the desired effect and experimental system .
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